11-(2-Chloropropanoyl)-7-ethyl-3-oxa-7,11-diazaspiro[5.6]dodecan-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(2-Chloropropanoyl)-7-ethyl-3-oxa-7,11-diazaspiro[56]dodecan-8-one is a complex organic compound with a unique spirocyclic structure
Preparation Methods
The synthesis of 11-(2-Chloropropanoyl)-7-ethyl-3-oxa-7,11-diazaspiro[5.6]dodecan-8-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the spirocyclic core, followed by the introduction of the chloropropanoyl and ethyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
11-(2-Chloropropanoyl)-7-ethyl-3-oxa-7,11-diazaspiro[5.6]dodecan-8-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropropanoyl group, using reagents such as sodium azide or thiols.
Scientific Research Applications
11-(2-Chloropropanoyl)-7-ethyl-3-oxa-7,11-diazaspiro[5.6]dodecan-8-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 11-(2-Chloropropanoyl)-7-ethyl-3-oxa-7,11-diazaspiro[5.6]dodecan-8-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
11-(2-Chloropropanoyl)-7-ethyl-3-oxa-7,11-diazaspiro[5.6]dodecan-8-one can be compared with other spirocyclic compounds such as:
- 9-Benzyl-3-(2-chloropropanoyl)-3,9-diazaspiro[5.6]dodecan-10-one
- 7-Methyl-3,7,11-triazaspiro[5.6]dodecan-12-one
These compounds share similar structural features but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C14H23ClN2O3 |
---|---|
Molecular Weight |
302.80 g/mol |
IUPAC Name |
11-(2-chloropropanoyl)-7-ethyl-3-oxa-7,11-diazaspiro[5.6]dodecan-8-one |
InChI |
InChI=1S/C14H23ClN2O3/c1-3-17-12(18)4-7-16(13(19)11(2)15)10-14(17)5-8-20-9-6-14/h11H,3-10H2,1-2H3 |
InChI Key |
JUDYHHBIKMWEPN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CCN(CC12CCOCC2)C(=O)C(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.